molecular formula C26H35N3O6 B14138945 N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide CAS No. 3862-66-6

N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide

Cat. No.: B14138945
CAS No.: 3862-66-6
M. Wt: 485.6 g/mol
InChI Key: QZBNGCRMCSWTOZ-HAHDFKILSA-N
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Description

N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

CAS No.

3862-66-6

Molecular Formula

C26H35N3O6

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(Z)-3-[2-(diethylamino)ethylamino]-1-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C26H35N3O6/c1-7-29(8-2)12-11-27-26(31)23(15-18-9-10-20(32-3)17-24(18)35-6)28-25(30)19-13-21(33-4)16-22(14-19)34-5/h9-10,13-17H,7-8,11-12H2,1-6H3,(H,27,31)(H,28,30)/b23-15-

InChI Key

QZBNGCRMCSWTOZ-HAHDFKILSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)/C(=C/C1=C(C=C(C=C1)OC)OC)/NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CCN(CC)CCNC(=O)C(=CC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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